N-benzyl-4-chlorobutanamide

CAS No.: 22813-61-2

Cat. No.: VC3841903

Molecular Formula: C11H14ClNO

Molecular Weight: 211.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22813-61-2 |

|---|---|

| Molecular Formula | C11H14ClNO |

| Molecular Weight | 211.69 g/mol |

| IUPAC Name | N-benzyl-4-chlorobutanamide |

| Standard InChI | InChI=1S/C11H14ClNO/c12-8-4-7-11(14)13-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) |

| Standard InChI Key | XAHRBZIFIFYQDA-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNC(=O)CCCCl |

| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)CCCCl |

Introduction

Chemical and Structural Properties

Molecular Architecture

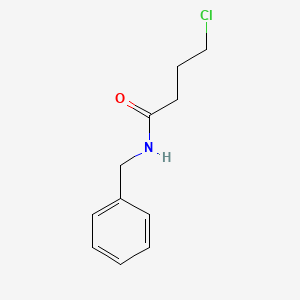

N-Benzyl-4-chlorobutanamide consists of a butanamide backbone substituted with a chlorine atom at the fourth carbon and a benzyl group attached to the nitrogen atom. The IUPAC name, N-benzyl-4-chlorobutanamide, reflects this arrangement. Key structural identifiers include:

| Property | Value |

|---|---|

| CAS No. | 22813-61-2 |

| Molecular Formula | |

| Molecular Weight | 211.69 g/mol |

| SMILES | C1=CC=C(C=C1)CNC(=O)CCCCl |

| InChIKey | XAHRBZIFIFYQDA-UHFFFAOYSA-N |

| PubChem CID | 4132928 |

The chlorine atom at the terminal position induces electron-withdrawing effects, polarizing the amide bond and enhancing reactivity toward nucleophiles. The benzyl group contributes aromatic stability, influencing solubility in organic solvents .

Synthesis and Preparation

Primary Synthetic Route

The most documented synthesis involves the condensation of 4-chlorobutyric acid with benzylamine (Figure 1):

Reaction conditions typically employ coupling agents such as -dicyclohexylcarbodiimide (DCC) or -ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane or tetrahydrofuran. Yields are optimized at 0–5°C to minimize side reactions.

Applications in Research

Pharmaceutical Intermediates

The compound’s amide group and halogen substituent make it a precursor for bioactive molecules. Chlorinated amides are prevalent in antiviral and anticancer agents; for example, 4-chloro-5-sulfamoylanthranilic acid derivatives exhibit protease inhibition . N-Benzyl-4-chlorobutanamide could serve similarly in kinase or enzyme inhibitor development.

Material Science

Its structural rigidity and polarity suggest utility in polymer crosslinking or as a monomer for polyamides. Chlorine’s electron-deficient nature may enhance thermal stability in resultant materials.

Research Findings and Future Directions

Mechanistic Studies

Kinetic analyses of benzylamine derivatives reveal that electron-withdrawing groups (e.g., –Cl) accelerate amidation rates by stabilizing transition states . This aligns with N-benzyl-4-chlorobutanamide’s reactivity in coupling reactions.

Computational Insights

Molecular docking studies of analogous chlorinated amides demonstrate affinity for hydrophobic enzyme pockets, suggesting targets for drug design . Quantum mechanical calculations could further elucidate its reactivity patterns.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume